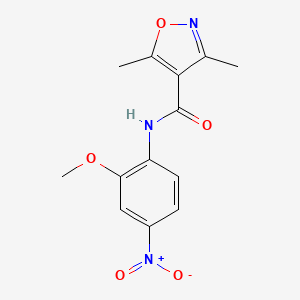
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide
Descripción general
Descripción
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, also known as PBD, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. PBD is a potent DNA intercalator and has been extensively studied for its anticancer properties. In
Mecanismo De Acción
The mechanism of action of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide involves its ability to intercalate into the DNA helix, leading to the inhibition of DNA replication and transcription. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide can also form covalent bonds with DNA, leading to DNA damage and cell death. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to be highly selective for cancer cells, making it a promising candidate for cancer therapy.
Biochemical and Physiological Effects
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects. In vitro studies have shown that N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide can induce apoptosis, or programmed cell death, in cancer cells. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has also been found to inhibit the growth and proliferation of cancer cells in animal models. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to have low toxicity and is well-tolerated in animal models, making it a promising candidate for further development as a cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide is its potent DNA intercalating properties, making it a promising candidate for cancer therapy. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has also been found to be highly selective for cancer cells, reducing the risk of off-target effects. However, one of the limitations of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide is its low solubility in water, which can limit its use in certain applications. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide can also be difficult to synthesize, which can limit its availability for research purposes.
Direcciones Futuras
There are several future directions for the research and development of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide. One area of focus is the optimization of the synthesis method to produce higher yields and purity. Another area of focus is the development of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide-based drug delivery systems, which can improve the solubility and bioavailability of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide. There is also a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide as a cancer therapy. In addition, N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has potential applications in other fields, such as photodynamic therapy and DNA imaging, which warrant further investigation.
Conclusion
In conclusion, N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, or N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical structure and potential applications in various fields. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide is a potent DNA intercalator and has been extensively studied for its anticancer properties. The synthesis of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been optimized to produce high yields and purity, making it suitable for various research applications. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been found to have a range of biochemical and physiological effects and is well-tolerated in animal models. There are several future directions for the research and development of N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide, including the optimization of the synthesis method and the evaluation of its safety and efficacy as a cancer therapy.
Aplicaciones Científicas De Investigación
N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential applications in cancer treatment. It has been found to be a potent DNA intercalator, which means it can insert itself between the base pairs of DNA, leading to the inhibition of DNA replication and transcription. This property makes N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide a promising candidate for cancer therapy as it can target rapidly dividing cancer cells. N-2-pyrazinyl-1,3-benzodioxole-5-carboxamide has also been studied for its potential use in photodynamic therapy, which involves the use of light to activate a photosensitizer that can kill cancer cells.
Propiedades
IUPAC Name |
N-pyrazin-2-yl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(15-11-6-13-3-4-14-11)8-1-2-9-10(5-8)18-7-17-9/h1-6H,7H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMACDPIWPPZMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(pyrazin-2-yl)-1,3-benzodioxole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-1-methyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide](/img/structure/B4181017.png)


![N-[1-(3,4-dimethoxyphenyl)ethyl]-2-furamide](/img/structure/B4181037.png)

![7-(2-cyclohexylethyl)-2-(2-pyrazinyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B4181059.png)
![2-[(5-chloro-2-methoxybenzoyl)amino]-N-(2-ethoxyphenyl)-3-thiophenecarboxamide](/img/structure/B4181063.png)




![N-(3-acetylphenyl)-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4181105.png)
![N-[3-(4-morpholinylsulfonyl)phenyl]-2-(4-nitrophenyl)acetamide](/img/structure/B4181115.png)
